Cas no 156973-09-0 (5-(Aminomethyl)pyridin-2-amine)

5-(Aminomethyl)pyridin-2-amine is a bifunctional pyridine derivative featuring both a primary amine and an aminomethyl group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure allows for selective functionalization, enabling the formation of heterocyclic compounds, ligands, or bioactive molecules. The compound’s dual amine functionality enhances its utility in cross-coupling reactions, Schiff base formation, and as a building block for complex molecular architectures. Its stability under standard conditions and compatibility with common reagents further contribute to its broad applicability in medicinal chemistry and material science. This compound is particularly valuable for researchers developing targeted therapeutics or functional materials.
5-(Aminomethyl)pyridin-2-amine structure
156973-09-0 structure
Product name:5-(Aminomethyl)pyridin-2-amine
CAS No:156973-09-0
MF:C6H9N3
MW:123.155760526657
MDL:MFCD06213156
CID:136755
PubChem ID:15766771

5-(Aminomethyl)pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(Aminomethyl)pyridin-2-amine
    • 2-Amino-5-aminomethylpyridine
    • 3-Pyridinemethanamine,6-amino-
    • 3-PYRIDINEMETHANAMINE,6-AMINO-(9CI)
    • 6-amino-3-pyridinemethanamine
    • 6-Amino-3-(aminomethyl)pyridine
    • 5-Aminomethyl-2-aminopyridine
    • 5-AMinoMethyl-pyridin-2-ylaMine
    • 5-(Aminomethyl)pyridin-2-amine, (6-Aminopyridin-3-yl)methylamine
    • FT-0741570
    • EN300-174911
    • F13784
    • MFCD06213156
    • TS-01437
    • 6-Amino-3-aminomethylpyridine
    • CHEMBL4538383
    • SCHEMBL318570
    • DTXSID30578126
    • 2-Amino-5-(aminomethyl)pyridine
    • SB21137
    • CS-0112248
    • AKOS011383842
    • 5-aminomethylpyridin-2-ylamine
    • PHBVTMQLXNCAQO-UHFFFAOYSA-N
    • 156973-09-0
    • F8887-5395
    • SY035477
    • 3-Pyridinemethanamine, 6-amino-
    • DB-014009
    • MDL: MFCD06213156
    • Inchi: InChI=1S/C6H9N3/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3,7H2,(H2,8,9)
    • InChI Key: PHBVTMQLXNCAQO-UHFFFAOYSA-N
    • SMILES: C1=CC(=N)NC=C1CN

Computed Properties

  • Exact Mass: 123.07977
  • Monoisotopic Mass: 123.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 84.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 64.9Ų

Experimental Properties

  • Density: 1.173±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 292.649 ℃ at 760 mmHg
  • Solubility: Soluble (202 g/l) (25 º C),
  • PSA: 64.93

5-(Aminomethyl)pyridin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-174911-0.05g
5-(aminomethyl)pyridin-2-amine
156973-09-0 95.0%
0.05g
$66.0 2025-02-20
Enamine
EN300-174911-0.1g
5-(aminomethyl)pyridin-2-amine
156973-09-0 95.0%
0.1g
$98.0 2025-02-20
abcr
AB260613-1 g
2-Amino-5-aminomethylpyridine
156973-09-0
1 g
€700.90 2023-07-20
eNovation Chemicals LLC
D697348-1g
2-Amino-5-(aminomethyl)pyridine
156973-09-0 95%
1g
$385 2024-07-20
Enamine
EN300-174911-1.0g
5-(aminomethyl)pyridin-2-amine
156973-09-0 95.0%
1.0g
$282.0 2025-02-20
Life Chemicals
F8887-5395-0.5g
5-(aminomethyl)pyridin-2-amine
156973-09-0 95%+
0.5g
$282.0 2023-09-05
Life Chemicals
F8887-5395-1g
5-(aminomethyl)pyridin-2-amine
156973-09-0 95%+
1g
$297.0 2023-09-05
Life Chemicals
F8887-5395-10g
5-(aminomethyl)pyridin-2-amine
156973-09-0 95%+
10g
$1247.0 2023-09-05
Life Chemicals
F8887-5395-2.5g
5-(aminomethyl)pyridin-2-amine
156973-09-0 95%+
2.5g
$594.0 2023-09-05
Life Chemicals
F8887-5395-5g
5-(aminomethyl)pyridin-2-amine
156973-09-0 95%+
5g
$891.0 2023-09-05

Additional information on 5-(Aminomethyl)pyridin-2-amine

5-(Aminomethyl)pyridin-2-amine: A Comprehensive Overview

The compound with CAS No. 156973-09-0, commonly referred to as 5-(Aminomethyl)pyridin-2-amine, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into the chemical structure, synthesis methods, applications, and recent research findings related to this compound.

5-(Aminomethyl)pyridin-2-amine is an organic compound characterized by a pyridine ring with two amine groups. The pyridine ring is a six-membered aromatic ring containing one nitrogen atom, which contributes to its stability and reactivity. The presence of two amine groups at positions 2 and 5 of the pyridine ring makes this compound highly versatile. The chemical structure of this compound can be represented as C6H8N4, with a molecular weight of approximately 148.17 g/mol.

The synthesis of 5-(Aminomethyl)pyridin-2-amine involves several steps, including the preparation of intermediates and the final coupling reaction. One common method involves the use of pyridine derivatives and aldehyde or ketone compounds under specific reaction conditions. Recent advancements in catalytic methods have enabled more efficient synthesis pathways, reducing production costs and improving yield rates.

One of the most notable applications of 5-(Aminomethyl)pyridin-2-amine is in the field of pharmaceuticals. This compound serves as an intermediate in the synthesis of various bioactive molecules, including antibiotics, antiviral agents, and anticancer drugs. Its ability to form stable complexes with metal ions has made it a valuable component in drug delivery systems and diagnostic agents.

In addition to its pharmaceutical applications, 5-(Aminomethyl)pyridin-2-amine has found utility in materials science. Researchers have explored its use in the development of advanced materials such as conductive polymers and nanocomposites. The compound's ability to act as a coordinating ligand makes it suitable for applications in catalysis and sensor technology.

Recent studies have highlighted the potential of 5-(Aminomethyl)pyridin-2-amine in environmental chemistry. Scientists have investigated its role in removing heavy metal ions from contaminated water sources through adsorption mechanisms. The compound's high binding affinity for metals like lead and mercury makes it a promising candidate for water treatment applications.

The toxicity profile of 5-(Aminomethyl)pyridin-2-amine has also been extensively studied. Experimental data indicate that this compound exhibits low toxicity at moderate concentrations, making it safe for use in industrial and laboratory settings. However, prolonged exposure or high doses may lead to adverse effects, necessitating proper handling procedures.

In conclusion, 5-(Aminomethyl)pyridin-2-amine (CAS No. 156973-09-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key molecule in contemporary research and industry.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:156973-09-0)5-(Aminomethyl)pyridin-2-amine
A854378
Purity:99%
Quantity:1g
Price ($):357.0